Nodularin

Catalog No.
S649706
CAS No.
118399-22-7
M.F
C41H60N8O10
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodularin

CAS Number

118399-22-7

Product Name

Nodularin

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

Molecular Formula

C41H60N8O10

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1

InChI Key

IXBQSRWSVIBXNC-HSKGSTCASA-N

SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Solubility

2 mg/mL in methanol

Synonyms

Cyclo[(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl-L-arginyl]; Cyclo[(Z)-2,3-didehydro-N-methyl-2-aminobutanoyl-erythro-3-methyl-D-β-aspartyl-L

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O

Environmental Monitoring:

  • Researchers use nodularin as a marker for harmful algal blooms (HABs) in freshwater ecosystems. This helps scientists track the presence and abundance of cyanobacteria, which can be harmful to human and animal health.

Detection and Quantification Methods:

  • Scientists develop and improve analytical methods to detect and quantify nodularin in environmental samples like water and sediment. These methods are crucial for monitoring water quality and ensuring the safety of drinking water sources.

Understanding Toxic Effects:

  • Researchers study the mechanisms by which nodularin exerts its toxic effects on cells and organisms. This knowledge is essential for developing strategies to mitigate the risks associated with nodularin exposure.

Bioaccumulation Studies:

  • Scientists investigate the potential for nodularin to bioaccumulate in aquatic organisms through the food chain. This information is important for assessing the risks posed to human health through consumption of contaminated fish and shellfish.

Developing Mitigation Strategies:

  • Research is ongoing to explore methods for preventing and managing nodularin contamination in freshwater ecosystems. This might involve controlling nutrient runoff into water bodies, manipulating environmental conditions to reduce cyanobacterial growth, or developing techniques to remove nodularin from water sources.

Nodularin is a cyclic nonribosomal pentapeptide toxin produced primarily by the cyanobacterium Nodularia spumigena. It is recognized for its potent hepatotoxic properties, making it a significant concern in aquatic environments where it can contaminate drinking water and accumulate in fish and seafood. The most studied variant, Nodularin-R, has a molecular formula of C41H60N8O10C_{41}H_{60}N_{8}O_{10} and an average molecular weight of approximately 825 g/mol. Nodularin contains several unusual non-proteinogenic amino acids, including N-methyl-didehydroaminobutyric acid and the β-amino acid 3-amino-9-methoxy-2,6,8-trimethyl-2-(4-methyl-3-pentyl)-2H-pyran-4-one (ADDA) .

The compound is relatively stable under various conditions, showing resistance to degradation from light, temperature variations, and microwaves. It is soluble in methanol at concentrations of up to 2 mg/mL and demonstrates slow breakdown at elevated temperatures or extreme pH levels .

Toxicity and Cellular Effects:

As mentioned earlier, nodularin exerts its toxic effects by inhibiting protein phosphatases PP1 and PP2A. These enzymes play a vital role in regulating various cellular processes. By inhibiting their activity, nodularin disrupts protein phosphorylation patterns, leading to abnormal cellular function and ultimately cell death in liver tissue [].

Nodularin primarily functions as an inhibitor of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The binding of nodularin to these enzymes occurs through a noncovalent interaction involving the ADDA side chain, which obstructs substrate access to the active site of the phosphatases. This inhibition disrupts normal cellular signaling pathways and leads to significant cellular damage .

Additionally, nodularin is implicated in the formation of reactive oxidative species (ROS), such as superoxide and hydroxyl radicals, which can induce oxidative stress and damage to cellular components like lipids, proteins, and DNA .

Nodularin exhibits several biological activities that contribute to its toxicity. It has been shown to induce apoptosis in liver cells (HepG2) and stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha. The compound also activates mitogen-activated protein kinases (MAPK), leading to endoplasmic reticulum stress .

The hepatotoxic effects of nodularin are particularly concerning as they can result in liver damage or failure. The World Health Organization has set a limit for nodularin concentration in drinking water at 1.5 µg/L due to its potential health risks .

Nodularin is synthesized through a complex biosynthetic pathway involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. These modules are responsible for the activation, modification, and condensation of substrate amino acids into the final cyclic structure of nodularin. The biosynthesis has been primarily reported in Nodularia spumigena, although recent studies have identified its presence in certain terrestrial cyanobacterial symbionts .

The genetic basis for nodularin production involves specific gene clusters that encode the necessary enzymes for its synthesis. These clusters have been characterized in detail, revealing insights into the enzymatic processes that lead to nodularin formation .

Due to its potent inhibitory effects on protein phosphatases, nodularin is utilized in various research applications, particularly in studies related to cell signaling and toxicology. It serves as a tool for investigating the role of protein phosphatases in cellular processes and disease mechanisms . Additionally, nodularin's ability to induce oxidative stress makes it valuable for environmental studies assessing the impacts of cyanobacterial blooms on aquatic ecosystems .

Research has demonstrated that nodularin interacts with various cellular components beyond protein phosphatases. Studies indicate that it can induce cellular stress responses and alter cytoskeletal dynamics within hepatocytes by disrupting actin microfilaments and affecting cell morphology . Furthermore, comparative studies with microcystins have shown that while both classes of toxins share similarities in structure and function, they differ significantly in their binding mechanisms to target proteins .

Nodularin shares structural similarities with other cyanobacterial toxins, particularly microcystins. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesToxicity Mechanism
NodularinCyclic pentapeptideContains unique amino acids; inhibits PP1 & PP2ANoncovalent binding leading to enzyme inhibition
Microcystin-LRCyclic heptapeptideAdditional two amino acids; similar toxicityCovalent binding to protein phosphatases
SaxitoxinAlkaloidProduced by dinoflagellates; neurotoxicBlocks sodium channels
CylindrospermopsinCyanobacterial toxinInhibits protein synthesis; broad-spectrum toxicityInhibition of ribosomal function

Nodularin's unique noncovalent interaction with protein phosphatases distinguishes it from microcystins, which form covalent bonds with their targets. This difference may influence their respective biological activities and toxicological profiles .

XLogP3

1.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

824.44324014 g/mol

Monoisotopic Mass

824.44324014 g/mol

Heavy Atom Count

59

Decomposition

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.

Appearance

Assay:≥95%A clear film

UNII

0979BIK2QU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription.
Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability.
Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs...
A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

118399-22-7

Absorption Distribution and Excretion

... Nodularin was labeled with radioactive isotope (125)I and then was given to mice via oral, intraperitoneal and intravenous administration. The distribution of nodularin in target organs and the cellular location of nodularin were studied by radioisotope and autoradiography techniques. ... Nodularin was mainly distributed in the kidney and liver in mice. Further autoradiography study indicated that nodularin was distributed in the renal cell nuclei and liver cell nuclei...

Metabolism Metabolites

The toxicity and metabolism of the cyanobacterial toxins microcystin-LR (MCLR), Dhb-microcystin-HtyR and nodularin were investigated in the cysts, nauplii and adults of the brine shrimp Artemia salina. The presence of the phase II detoxication system glutathione S-transferase (sGST) in these stages was shown using different substrates. Exposure of adult A. salina to the toxins led to an elevation of GST activity in vivo. All three toxins were conjugated to glutathione via GST, which has been shown as an initial step of microcystin and nodularin detoxication.

Wikipedia

Nodularin
Fluvalinate

General Manufacturing Information

Nodularin is a cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena, which occurs regularly in the Baltic Sea during the summer season. Nodularia blooms have caused several animal kills in the Baltic Sea area, and nodularin has been found in mussels and fish caught from the northern Baltic Sea in 1996 to 2002.
Nodularin is produced by field and laboratory-cultured Nodularia spumigena
Potent inhibitor of protein phosphatases types 1 and 2A. Tumor promoter in experimental animal model.
Drinking water disinfection by chlorine is known to reduce concentration of microcystin, but compounds formed (dihydroxy-microcystin, monochloro-hydroxy-microcystin, monochloro-microcystin, monochloro-dihydroxy-microcystin, dichloro-dihydroxy-microcystin and trichloro-hydroxy-microcystin) are rarely considered. In this work the chlorination of microcystin-LR has been studied by monitoring reactants consumption and reaction products using the linear trap quad-Orbitrap (LTQ-Orbitrap) technology. Microcystin-LR was totally transformed within 2 min, meanwhile chlorine was consumed until 30 min with a rate of 12 M/M of toxin. Four new by-products of microcystin-LR were identified as well as their isomers: monochloro-microcystin, monochloro-dihydroxy-microcystin, dichloro-dihydroxy-microcystin and trichloro-hydroxy-microcystin. In addition, four new isomers were also observed, corresponding to the dihydroxy-microcystin already known. Besides, another compound previously observed was identified as monochloro-hydroxy-microcystin.
The hepatotoxins are produced by various species within the genera Microcystis, Anabaena, Oscillatoria, Nodularia, Nostoc, Cylindrospermopsis, and Umezakia, although not all strains do so. Most hepatotoxins (all cyclic heptapeptides) are microcystins. At least 50 congeners of microcystins are known, and several of these may be produced during a bloom. The chemical structure of microcystins includes two variable amino acids and an unusual aromatic amino acid, ADDA (3-amino-9- methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), containing a substituted phenyldecadienoic acid. Different microcystins have different lipophilicities and polarities, which could affect their toxicity. ... Microcystis and Anabaena blooms occur widely in the temperate regions of the world. In general, 50-75% of bloom isolates can produce toxins, often with more than one toxin being present. Toxic and non-toxic blooms of the same species can be found together.

Analytic Laboratory Methods

The cyanobacteria toxins anatoxin-a, microcystin-LR, microcystin-RR, microcystin-YR, and nodularin were separated in less than 30 min on several 1 mm x 15 cm reversed-phase liquid chromatography (LC) columns, and their electrospray mass spectra were measured using injections of 50 ng or less with a benchtop time-of-flight (TOF) mass spectrometer. ... This technique has the potential of providing a relatively simple and reasonable-cost sample preparation and LC/MS method that provides the sensitivity, selectivity, reliability, and information content needed for source and drinking water occurrence and human exposure studies.
Surface-enhanced laser desorption ionization mass spectrometry (SELDI-TOFMS) was used /for/ determination and identification of the cyanobacterial (blue-green algae) toxins: microcystin and nodularin. The technique, combining chromatography and MS, enables microcystin/nodularin capture, purification, analysis, and processing from complex biological mixtures directly onto a hydrophobic chip. ... Microcystins and nodularin were analyzed for fM sensitivity (about 2.5 pg microcystin-LR in 2 uL water). Samples of blood sera and liver tissue were spiked with microcystin-LR and analyzed. The detection limit was 1 ng in 2 uL blood sera solution...
A new tool to detect and identify hepatotoxin-producing cyanobacteria of the genera Anabaena, Microcystis, Planktothrix, Nostoc and Nodularia /was developed/. Genus-specific probe pairs were designed for the detection of the microcystin (mcyE) and nodularin synthetase genes (ndaF) of these five genera to be used with a DNA-chip. The method couples a ligation detection reaction, in which the polymerase chain reaction (PCR)-amplified mcyE/ndaF genes are recognized by the probe pairs, with a hybridization on a universal microarray. All the probe pairs specifically detected the corresponding mcyE/ndaF gene sequences when DNA from the microcystin- or nodularin-producing cyanobacterial strains were used as template in the PCR. Furthermore, the strict specificity of detection enabled identification of the potential hepatotoxin producers. Detection of the genes was very sensitive; only 1-5 fM of the PCR product were needed to produce signal intensities that exceeded the set background threshold level. The genus-specific probe pairs also reliably detected potential microcystin producers in DNA extracted from six lake and four brackish water samples...
Various analytical methods have been reported for the detection of /microcystin LR and nodularin/ ... and these are mainly based on liquid chromatography combined with mass spectrometric techniques. Here, ...a new approach /is/ based on the direct coupling of high-performance thin-layer chromatography (HPTLC) with infrared matrix-assisted laser desorption/ionization orthogonal time-of-flight mass spectrometry (IR-MALDI-o-TOF MS) using the liquid matrix glycerol. The analysis of the cyclopeptides involves the application of three complementary methods: (i) HPTLC separation of microcystin LR and nodularin, (ii) their detection and quantification by UV spectroscopy at lambda = 232 nm, and (iii) direct identification of separated analytes on the HPTLC plate by IR-MALDI-o-TOF MS. ... The limits of detection were 5 ng for UV spectroscopy and 3 ng for mass spectrometric analysis of individual peptides. This novel protocol greatly improves the sensitive determination of toxins from pathogenic cyanobacteria in complex water samples...
For more Analytic Laboratory Methods (Complete) data for Nodularin (6 total), please visit the HSDB record page.

Storage Conditions

Keep tightly closed. Store at 2-8 °C.

Interactions

Nodularin and microcystin-LR are cyanobacterial toxins and environmental hazards. Nodularin inhibits protein phosphatases 1 and 2A with the same potency as does microcystin-LR, which has recently been identified as a potent tumor promoter in rat liver. ... A two-stage carcinogenesis experiment in /male F344/ rat liver initiated with diethylnitrosamine and without partial hepatectomy revealed that nodularin stimulated glutathione S-transferase placental form-positive foci in rat liver more effectively than did microcystin-LR, and that nodularin alone induced glutathione S-transferase placental form-positive foci as well as did diethylnitrosamine alone. Thus, nodularin itself is a new liver carcinogen, and microcystin-LR is a tumor promoter rather than a carcinogen. Nodularin induced hyperphosphorylation of cytokeratin peptides 8 and 18 in primary cultured rat hepatocytes 20% more effectively than did microcystin-LR, suggesting that nodularin penetrates more easily into the hepatocytes than does microcystin-LR. Nodularin up-regulated induction of c-jun, jun-B,jun-D,c-fos,fos-B, and fra-1 mRNA transcripts in rat liver after i.p. administration, and the accumulation of the mRNA transcripts was sustained for over 9 hr after treatment. The environmental hazards of cyanobacterial toxins are discussed in relation to human primary liver cancer in Qidong county in the People's Republic of China...
... The effect of nodularin (1, 5, and 10 ug/kg bw) and melatonin (5, 10, and 15 mg/kg bw) administration on the activity of superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GSH-Px) /were examined/ in mouse liver. Intraperitoneal treatment of mice with nodularin per 7 days decreased the activities of all estimated enzymes in a dose-dependent manner. Intraperitoneal treatment of animals with melatonin per 7 days increased the activities of SOD, CAT, and GSH-Px and this effect was concentration-dependent. Co-treatment (nodularin 5 ug/kg bw + melatonin 5, 10, and 15 mg/kg bw per 7 days) and post-treatment with melatonin (nodularin 5 ug/kg body weight per 7 days + melatonin 5, 10, and 15 mg/kg bw per next 7 days) increased the activities of SOD, CAT, and GSH-Px in comparison to the nodularin group. No significant differences from the nodularin group were noted in the group after pre-treatment with melatonin. In conclusion, these findings suggest that oxidative damage may be involved in the toxicity of nodularin. Moreover, co-treatment and post-treatment with 10 and 15 mg/kg bw of melatonin may protect against nodularin-induced oxidative stress. There was no protective effect of pre-treatment with melatonin.

Dates

Modify: 2024-04-14
Rinehart, Kenneth L; Harada, Kenichi; Namikoshi, Michio; Chen, Choryu; Harvis, Carl A; Munro, Murray HG; Blunt, John W; Mulligan, Paul E; Beasley, Val R; others; Nodularin, microcystin, and the configuration of Adda, Journal of the American Chemical Society, 11025, 8557-8558. DOI:10.1021/ja00233a049

Explore Compound Types